7-Oxa-1-azaspiro[3.5]nonane
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Overview
Description
7-Oxa-1-azaspiro[3.5]nonane: is an organic compound with the molecular formula C7H13NO . It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom.
Scientific Research Applications
Chemistry: 7-Oxa-1-azaspiro[3.5]nonane is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the design of novel compounds with potential biological activity .
Biology: In biological research, this compound has been studied for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of endocannabinoids, which play a role in pain, mood, and appetite regulation .
Medicine: Due to its enzyme inhibitory properties, this compound is being explored for its potential therapeutic applications, particularly in the treatment of pain and inflammation .
Industry: In the industrial sector, spirocyclic compounds like this compound are used in the development of advanced materials, including polymers and dyes .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-1-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a cyclic amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often involve the use of a base to facilitate the ring-opening of the epoxide and subsequent cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
7-Azaspiro[3.5]nonane: Similar in structure but lacks the oxygen atom.
1-Oxa-8-azaspiro[4.5]decane: Contains an additional ring, making it larger and potentially more complex in its interactions.
Uniqueness: 7-Oxa-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure that includes both nitrogen and oxygen atoms. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTSMAAUDAWPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717315 |
Source
|
Record name | 7-Oxa-1-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106404-52-8 |
Source
|
Record name | 7-Oxa-1-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxa-1-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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